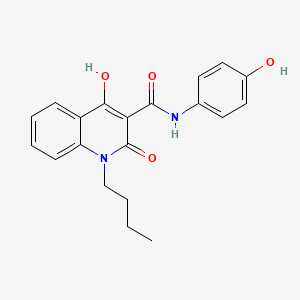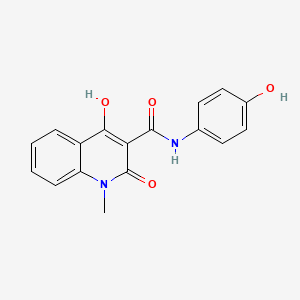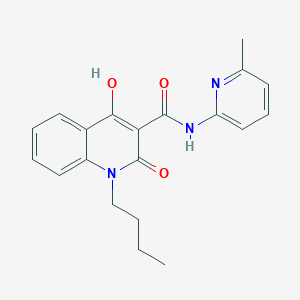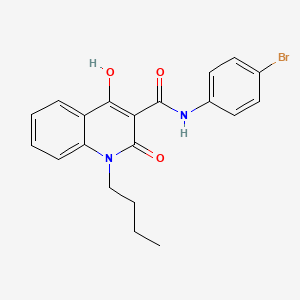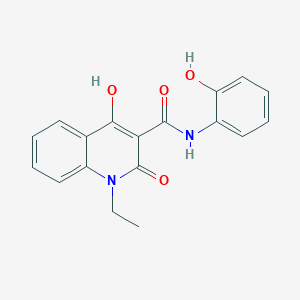
1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, and potential applications in different fields of research.
作用机制
The mechanism of action of 1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, studies have suggested that this compound exerts its effects by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways are involved in various cellular processes, including cell growth, proliferation, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has various biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. Additionally, this compound has been found to have antioxidant properties, which can help protect cells from oxidative stress.
实验室实验的优点和局限性
The advantages of using 1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments include its potential as a therapeutic agent for cancer and inflammatory diseases, its ability to inhibit the growth of bacteria and fungi, and its antioxidant properties. However, the limitations of using this compound include its limited solubility in water, which can affect its bioavailability, and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. These include further studies on its mechanism of action, optimization of its synthesis method to improve its yield and purity, and evaluation of its potential as a therapeutic agent in different disease models. Additionally, studies can be conducted to determine the pharmacokinetics and toxicity of this compound in vivo, which can help determine its potential as a drug candidate.
合成方法
The synthesis of 1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been achieved using different methods, including the reaction of 2-hydroxyacetophenone with ethyl cyanoacetate followed by cyclization using ammonium acetate and acetic acid. Another method involves the reaction of 2-hydroxyacetophenone with ethyl cyanoacetate followed by the addition of ammonium acetate and acetic anhydride. These methods have been optimized to yield high purity and yield of the compound.
科学研究应用
1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has shown potential in various fields of scientific research. It has been studied for its anticancer properties, where it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been studied for its anti-inflammatory properties, where it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
属性
IUPAC Name |
1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-20-13-9-5-3-7-11(13)16(22)15(18(20)24)17(23)19-12-8-4-6-10-14(12)21/h3-10,21-22H,2H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKUKGBZSHDUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-quinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

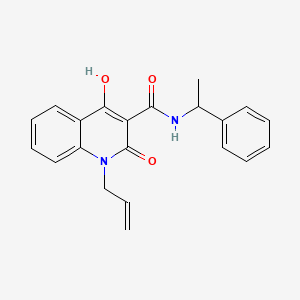


![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913392.png)
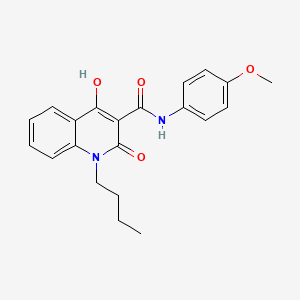
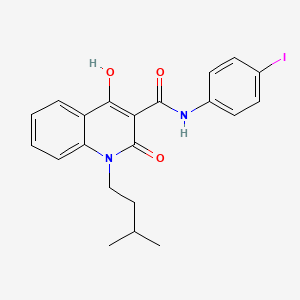
![1-allyl-N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913407.png)
